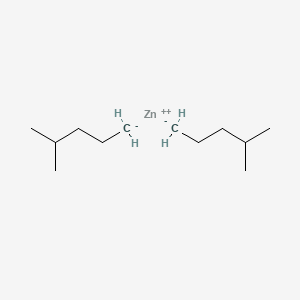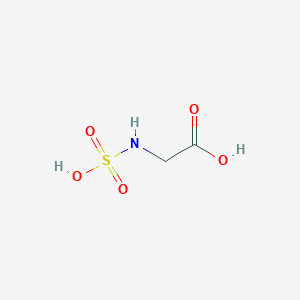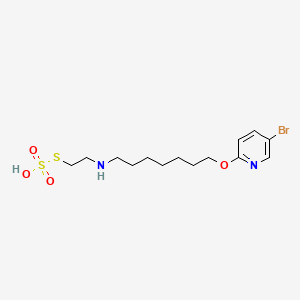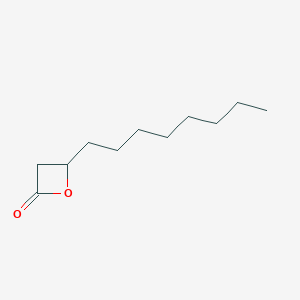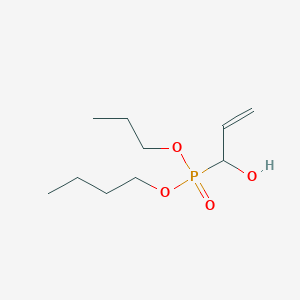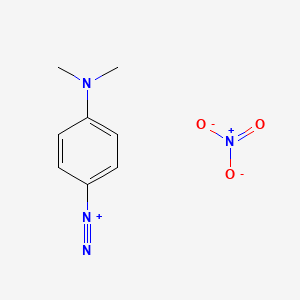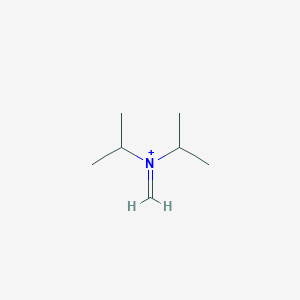
N,N-Di(propan-2-yl)methaniminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di(propan-2-yl)methaniminium is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a nitrogen atom bonded to two isopropyl groups and a methaniminium group. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Di(propan-2-yl)methaniminium can be synthesized through the alkylation of diisopropylamine with appropriate alkylating agents. One common method involves the reaction of diisopropylamine with diethyl sulfate under controlled conditions to yield the desired product . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial production may also involve purification steps such as distillation to remove impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
N,N-Di(propan-2-yl)methaniminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted amines .
Scientific Research Applications
N,N-Di(propan-2-yl)methaniminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of N,N-Di(propan-2-yl)methaniminium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Di(propan-2-yl)methaniminium include:
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties.
Diisopropylamine: A secondary amine with two isopropyl groups.
Triethylamine: A tertiary amine with three ethyl groups.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct steric and electronic properties. These properties make it particularly useful in reactions where steric hindrance and nucleophilicity are important factors .
Properties
CAS No. |
44639-52-3 |
|---|---|
Molecular Formula |
C7H16N+ |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
methylidene-di(propan-2-yl)azanium |
InChI |
InChI=1S/C7H16N/c1-6(2)8(5)7(3)4/h6-7H,5H2,1-4H3/q+1 |
InChI Key |
FAKGSOADIKAODO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+](=C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
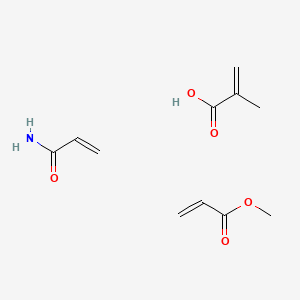
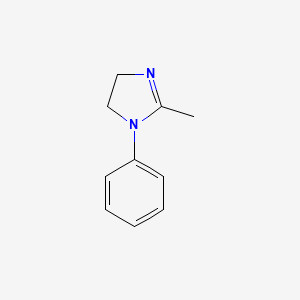
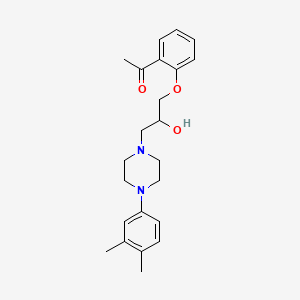
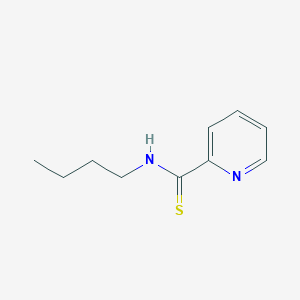
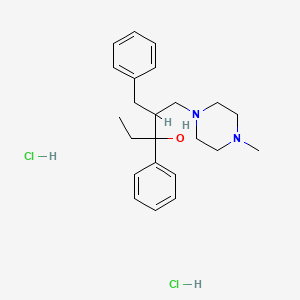
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
